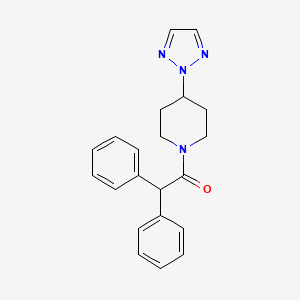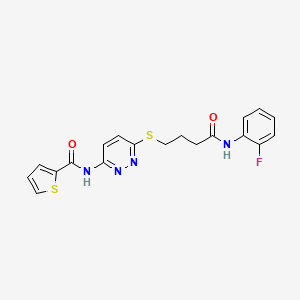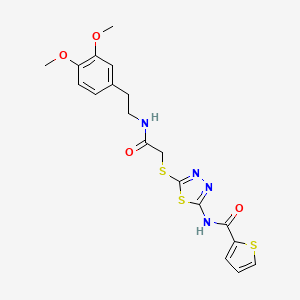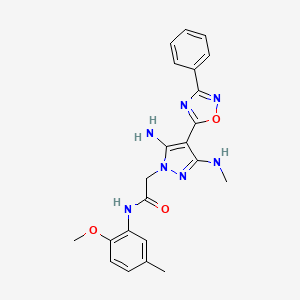![molecular formula C20H24N2O3S B2358078 (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide CAS No. 866150-87-0](/img/structure/B2358078.png)
(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide” is C20H24N2O3S. Its molecular weight is 372.48.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features, such as the sulfonyl group and the piperidine ring, are commonly found in molecules with biological activity. For instance, sulfonyl-containing compounds have been explored for their potential use in treating bacterial infections and inflammation .
Organic Synthesis Material
The molecule’s functional groups make it a valuable material for organic synthesis. It can be used to create more complex molecules through reactions like electrocarboxylation, which are essential in developing new synthetic routes for chemical production .
Antimicrobial Agent
Derivatives of this compound have shown promise as antimicrobial agents. Their ability to inhibit the growth of various bacteria, including resistant strains, makes them candidates for developing new antibiotics .
Anti-inflammatory Activity
The sulfonyl moiety is a characteristic feature of many nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds with this functional group, including derivatives of the subject compound, have been evaluated for their COX inhibitory and anti-inflammatory activities .
Wirkmechanismus
Target of Action
The primary targets of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamideSimilar compounds such as mephedrone (4-mmc) are known to interact with the central nervous system, resulting in psychoactive effects .
Mode of Action
The exact mode of action of This compoundIt’s worth noting that similar compounds like mephedrone (4-mmc) inhibit the reuptake of monoamines by neurons, decreasing the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase .
Biochemical Pathways
The specific biochemical pathways affected by This compoundSimilar compounds like mephedrone (4-mmc) are known to affect the central nervous system, which involves a complex network of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process .
Result of Action
The specific molecular and cellular effects of This compoundSimilar compounds like mephedrone (4-mmc) are known to induce hallucinations and stimulate the mind .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compoundIt’s worth noting that the action of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the organism .
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methylsulfonyl]-4-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-7-9-17(10-8-16)15-26(24,25)21-20(23)22-13-11-19(12-14-22)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYOTOKCPASHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2357999.png)


![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)



![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)




